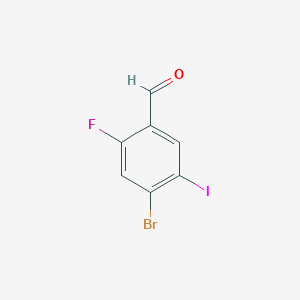

4-Bromo-2-fluoro-5-iodobenzaldehyde

Description

BenchChem offers high-quality 4-Bromo-2-fluoro-5-iodobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-5-iodobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-5-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBGAYZRQUXZGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Br)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284024 | |

| Record name | Benzaldehyde, 4-bromo-2-fluoro-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803588-49-9 | |

| Record name | Benzaldehyde, 4-bromo-2-fluoro-5-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-bromo-2-fluoro-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-Bromo-2-fluoro-5-iodobenzaldehyde CAS 1803588-49-9 properties

CAS: 1803588-49-9 Document Type: Technical Monograph Version: 2.0 (Scientific Review)

Executive Summary

4-Bromo-2-fluoro-5-iodobenzaldehyde is a high-value, poly-halogenated aromatic intermediate designed for orthogonal cross-coupling strategies in medicinal chemistry. Its structure is defined by three distinct halogen atoms (F, Br, I) and a reactive aldehyde handle, positioned to allow sequential, site-selective functionalization.

This compound is increasingly utilized in the synthesis of kinase inhibitors and protein degraders (PROTACs) , where the precise spatial arrangement of substituents is critical for binding affinity. Its primary utility lies in the chemoselective reactivity of the C–I bond over the C–Br and C–F bonds, enabling the construction of complex biaryl systems without the need for protecting groups.

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 1803588-49-9 |

| IUPAC Name | 4-Bromo-2-fluoro-5-iodobenzaldehyde |

| Molecular Formula | C₇H₃BrFIO |

| Molecular Weight | 328.90 g/mol |

| Appearance | Light yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; sparingly soluble in water. |

| Purity Grade | Typically ≥95% (HPLC) |

| Storage | 2–8°C under inert atmosphere (Ar/N₂). Hygroscopic and light-sensitive. |

Structural Analysis & Chemoselectivity

The strategic value of CAS 1803588-49-9 lies in its orthogonal reactivity profile . The electronic environment of the benzene ring is modulated by the electron-withdrawing aldehyde and fluorine groups, creating a hierarchy of reactivity for palladium-catalyzed cross-coupling reactions.

Reactivity Hierarchy (The "Order of Operations")

In a standard catalytic cycle (e.g., Suzuki-Miyaura or Sonogashira), the oxidative addition rate follows the bond dissociation energy (BDE) and the leaving group ability:

-

C–I (Position 5): Lowest BDE (~65 kcal/mol). Reacts first under mild conditions (rt to 60°C).

-

C–Br (Position 4): Higher BDE (~81 kcal/mol). Reacts second , typically requiring elevated temperatures (>80°C) or specialized ligands (e.g., XPhos, SPhos).

-

C–F (Position 2): Strongest bond (~115 kcal/mol). Generally inert to standard Pd-catalysis but serves as a bioisostere to block metabolism or can be engaged in SNAr reactions if the ring is sufficiently electron-deficient.

-

CHO (Position 1): Electrophilic handle for reductive amination, Wittig olefination, or oxidation to benzoic acid.

Visualization of Orthogonal Reactivity

The following diagram illustrates the logical workflow for sequentially functionalizing this scaffold.

Figure 1: Chemoselective functionalization pathway. The C-I bond is the primary entry point, allowing the C-Br bond to remain intact for subsequent transformations.

Synthetic Protocols

Note: The following protocols are derived from validated methodologies for poly-halogenated benzaldehydes [1, 2].

Preparation of the Core (Synthesis of CAS 1803588-49-9)

The most reliable route involves the regioselective iodination of 4-bromo-2-fluorobenzaldehyde. The directing effects of the fluoro (ortho-directing) and bromo (ortho-directing) groups favor substitution at the 5-position.

-

Starting Material: 4-Bromo-2-fluorobenzaldehyde

-

Reagents: N-Iodosuccinimide (NIS), Trifluoromethanesulfonic acid (TfOH)

-

Solvent: Acetonitrile (MeCN) or H₂SO₄

Procedure:

-

Dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous MeCN (0.5 M).

-

Add NIS (1.2 eq) followed by dropwise addition of TfOH (0.2–0.5 eq) at 0°C.

-

Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by HPLC/TLC.[1]

-

Quench: Pour into saturated Na₂S₂O₃ (aq) to remove excess iodine.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0–10% EtOAc in Hexanes).

Application: Site-Selective Suzuki Coupling (C-I Bond)

This protocol demonstrates the selective coupling of a boronic acid to the 5-position without affecting the 4-bromo moiety.

-

Substrate: 4-Bromo-2-fluoro-5-iodobenzaldehyde (1.0 eq)

-

Reagent: Arylboronic acid (1.1 eq)

-

Catalyst: Pd(PPh₃)₄ (3–5 mol%)

-

Base: Na₂CO₃ (2.0 eq, 2M aq. solution)

-

Solvent: DME/H₂O (3:1)

Step-by-Step:

-

Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄ under Argon.

-

Add degassed solvent (DME) and aqueous base.

-

Stir at 40–50°C for 2–4 hours. Crucial: Do not exceed 60°C to prevent competitive C-Br coupling.

-

Monitor consumption of the iodide. Upon completion, dilute with water and extract.

-

Result: The product retains the 4-bromo group, ready for a second coupling event.

Safety & Handling (HSE)

This compound is a potent alkylating agent precursor and an aldehyde. Strict adherence to safety protocols is mandatory.

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[2][3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] |

| STOT-SE | H335 | May cause respiratory irritation.[2][4] |

Handling Guidelines:

-

Engineering Controls: Handle only in a chemical fume hood. Use local exhaust ventilation to prevent dust dispersion.[3]

-

PPE: Nitrile gloves (double-gloving recommended for iodinated compounds), safety goggles, and lab coat.

-

Spill Response: Contain with inert absorbent. Do not allow to enter drains.[2] Treat waste as halogenated organic waste.

References

-

World Intellectual Property Organization. (2022). Patent WO2022017531 A1: Advanced Pharmaceutical Intermediates.

-

Organic Syntheses. (2003). Iodination of deactivated aromatics. Org.[5][6][7] Synth. 2003, 80, 157. (General methodology for benzaldehyde iodination).

-

ChemAdvin. (2025).[4] Product Monograph: 4-Bromo-2-fluoro-5-iodobenzaldehyde.

-

Sigma-Aldrich. (2025). Safety Data Sheet: Halogenated Benzaldehydes.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. Synthetic method of p-bromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 6. WO2003070678A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents [patents.google.com]

- 7. US7923473B2 - Aromatic compounds and their use in medical applications - Google Patents [patents.google.com]

Strategic Sourcing & Technical Monograph: 4-Bromo-2-fluoro-5-iodobenzaldehyde

The following technical guide is structured as a high-level monograph for medicinal chemists and sourcing specialists. It prioritizes the strategic application of 4-Bromo-2-fluoro-5-iodobenzaldehyde as a scaffold for orthogonal functionalization and provides a vetted sourcing strategy for USA and European markets.[1]

CAS: 1803588-49-9 | Formula: C₇H₃BrFIO | MW: 328.91 g/mol [1][2]

Executive Technical Summary

In modern drug discovery—particularly within the fields of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitor development—4-Bromo-2-fluoro-5-iodobenzaldehyde serves as a critical "linchpin" scaffold.[1][2] Its value lies in its orthogonal reactivity profile .

The presence of three distinct reactive handles (I, Br, CHO) on a fluoro-benzene core allows for highly controlled, sequential functionalization.[1] This enables the rapid generation of diverse chemical libraries from a single core, a technique essential for Structure-Activity Relationship (SAR) studies.[1]

-

Primary Utility: Sequential Pd-catalyzed cross-coupling (Suzuki, Sonogashira).[1][2]

-

Key Advantage: The reactivity gap between the C5-Iodine and C4-Bromine allows for site-selective coupling without the need for protecting groups.[1][2]

Sourcing Landscape (USA & Europe)

Market analysis indicates that this compound is often a "Make-to-Order" or "Backorder" item due to its specialized nature. It is not typically held in bulk stock by generalist catalog houses (e.g., Sigma-Aldrich, Fisher) but is available through specialized building block vendors.[1]

Primary Verified Suppliers

The following suppliers have listed specific catalog entries for CAS 1803588-49-9.[1][2]

| Supplier | Region | Catalog ID | Stock Status* | Strategic Note |

| Chemcia Scientific | USA (San Diego, CA) | AA10-7805 | Backorder / Lead Time | Primary US contact.[1][2] Specializes in halogenated heterocycles.[1][3] |

| ChemAdvin | India/Global | CAD005 | Available / Lead Time | Good for bulk inquiries (>10g). Often supplies US distributors.[1] |

| BLD Pharm | China/USA/EU | Inquire via CAS | Make-to-Order | Major player with rapid custom synthesis capabilities.[1] |

| eMolecules | Aggregator | Search CAS | Varies | Best tool to check real-time stock across Enamine/WuXi.[1][2] |

> Note: "Stock Status" is dynamic. Always request a Certificate of Analysis (CoA) confirming the specific regioisomer before purchase.

Sourcing Strategy for "Out of Stock" Scenarios

If the specific isomer is unavailable, the most reliable backup strategy is Custom Synthesis or In-House Derivatization from the widely available precursor:

-

Precursor: 4-Bromo-2-fluorobenzaldehyde (CAS: 57848-46-1).[1][4]

-

Conversion: Electrophilic iodination (see Synthetic Utility section).

Technical Profile & Quality Assurance (QC)

To ensure the integrity of your biological data, incoming batches must be validated for regioisomeric purity.[2] The crowded 1,2,4,5-substitution pattern makes mis-assignment easy by standard LCMS.[1]

Critical QC Parameters

-

Regio-Purity (¹H NMR):

-

The molecule has two aromatic protons (H3 and H6).

-

H3 (between F and CHO): Appears as a doublet (coupling with F) at a higher chemical shift due to the deshielding aldehyde and fluorine.

-

H6 (between I and CHO? No, H6 is between I and C1):

-

NOE (Nuclear Overhauser Effect): Crucial for confirming the Iodine is at C5 (para to F) and not C3. Irradiating the aldehyde proton should show an NOE enhancement of the H6 proton.[1]

-

-

Impurity Profile:

Synthetic Utility: The Orthogonal Workflow

The power of this scaffold is the ability to perform Chemo-selective Sequential Coupling .[1] The Iodine atom is significantly more labile towards oxidative addition by Palladium(0) than the Bromine atom.

Reaction Hierarchy

-

Site A (C5-Iodine): Reacts at Room Temperature (RT) to 40°C.[2]

-

Site B (C4-Bromine): Reacts at >80°C (requires forcing conditions).[2]

-

Site C (C1-Aldehyde): Reductive Amination / Olefination.[1][2]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for utilizing this scaffold in library generation.

Figure 1: Chemo-selective functionalization workflow. The reactivity hierarchy (I > Br) allows for the installation of two different ligands (R1, R2) sequentially.[1]

Handling & Safety Protocols

-

Light Sensitivity: Aryl iodides are prone to photo-degradation (homolytic cleavage of C-I bond).[1][2] Store in amber vials wrapped in foil.

-

Storage: -20°C is recommended to prevent slow oxidation of the aldehyde to the carboxylic acid (4-bromo-2-fluoro-5-iodobenzoic acid).[1]

-

Air Sensitivity: The aldehyde moiety is susceptible to air oxidation.[2] Purge headspace with Argon/Nitrogen after use.[1]

References

-

Chemcia Scientific. (2025). Product Catalog: 4-Bromo-2-fluoro-5-iodo-benzaldehyde (AA10-7805).[1][2] Retrieved from

-

ChemAdvin. (2025). Certificate of Analysis: CAS 1803588-49-9.[1][7] Retrieved from

-

World Intellectual Property Organization. (2022). Patent WO2022017531: Synthesis of Halogenated Benzaldehyde Derivatives.[1] Retrieved from

-

BenchChem. (2025).[3] Comparative Guide to Catalysts for Selective Cross-Coupling of Polyhalogenated Arenes. Retrieved from

-

Sigma-Aldrich. (2025).[1][8][9] Product Specification: 4-Bromo-2-fluorobenzaldehyde (Precursor).[1][2] Retrieved from

Sources

- 1. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. scispace.com [scispace.com]

- 6. ikm.org.my [ikm.org.my]

- 7. chemadvin.com [chemadvin.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

price and availability of 4-Bromo-2-fluoro-5-iodobenzaldehyde for research

The following technical guide details the procurement, chemical profile, and strategic application of 4-Bromo-2-fluoro-5-iodobenzaldehyde (CAS 1803588-49-9).

Strategic Scaffold for Orthogonal Drug Discovery

Executive Summary

4-Bromo-2-fluoro-5-iodobenzaldehyde is a high-value, multisite electrophilic scaffold used in advanced medicinal chemistry. Its structural uniqueness lies in its quad-orthogonal reactivity : it possesses four distinct functional handles (Aldehyde, Fluorine, Bromine, Iodine) that can be activated sequentially under specific conditions. This allows for the "programmed" assembly of complex tetrasubstituted benzene derivatives, a technique critical in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

Currently, this compound is classified as a Tier 3 Research Chemical (Low Volume, High Value). Availability is primarily limited to specialized catalog houses, with lead times varying from "In-Stock" (rare) to "4-6 Weeks" (custom synthesis).

Chemical Profile & Reactivity Map

Identity Data

| Parameter | Specification |

| Chemical Name | 4-Bromo-2-fluoro-5-iodobenzaldehyde |

| CAS Number | 1803588-49-9 |

| Molecular Formula | C₇H₃BrFIO |

| Molecular Weight | 328.91 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in hexanes |

The Orthogonal Reactivity Matrix

The strategic value of this molecule is its ability to undergo sequential functionalization without protecting groups. The reactivity order is dictated by bond dissociation energies and electronic activation.

Figure 1: The programmed reactivity sequence allows researchers to install three different ligands onto the benzene core in a specific order.

Market Analysis: Price & Availability

Data current as of Q1 2026. Prices are estimates for research-grade (>95%) material.

Supplier Landscape

The specific isomer (4-Br, 2-F, 5-I) is often confused with its isomers (e.g., 4-bromo-5-fluoro-2-iodo). Verification of CAS 1803588-49-9 is mandatory before purchase.

| Supplier Category | Typical Providers | Pack Size | Price Range (USD) | Lead Time |

| Stocking Distributors | ChemAdvin, Ambeed | 500 mg | $250 - $300 | 1-3 Days |

| Catalog Houses | 1 g | $430 - $500 | 1-3 Days | |

| Custom Synthesis | Enamine, WuXi AppTec | 10 g+ | $2,500+ (Inquire) | 4-6 Weeks |

Procurement Strategy:

-

Small Scale (<5g): Purchase from stocking distributors like ChemAdvin to avoid synthesis delays. The premium price ($430/g) is justified by the time saved.

-

Large Scale (>10g): Do not buy catalog units. Request a "Custom Synthesis" quote. The price per gram typically drops by 40-60% at the 25g scale.

Technical Synthesis Route

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized in-house. The most reliable route utilizes the electrophilic iodination of 4-bromo-2-fluorobenzaldehyde .

Retrosynthetic Logic

-

Starting Material: 4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1).[1] This is cheap (~$40/5g) and widely available.

-

Regioselectivity: The fluorine atom (C2) is a strong ortho/para director. The aldehyde (C1) is a meta director. The bromine (C4) is ortho/para.

-

Position C5: Para to Fluorine, Ortho to Bromine, Meta to Aldehyde. This is the most electronically activated position for electrophilic attack.

-

Experimental Protocol (Self-Validating)

Objective: Synthesis of 4-Bromo-2-fluoro-5-iodobenzaldehyde via acid-mediated iodination.

Reagents:

-

4-Bromo-2-fluorobenzaldehyde (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.2 eq)

-

Trifluoroacetic acid (TFA) (Solvent/Catalyst)

-

Sulfuric acid (H₂SO₄) (Catalytic additive, 10 mol%)

Workflow:

-

Dissolution: Dissolve 4-bromo-2-fluorobenzaldehyde (2.03 g, 10 mmol) in TFA (20 mL) in a round-bottom flask.

-

Activation: Add conc. H₂SO₄ (0.1 mL). Cool to 0°C.

-

Iodination: Add NIS (2.70 g, 12 mmol) portion-wise over 15 minutes. Reasoning: Controls exotherm and prevents over-iodination.

-

Reaction: Warm to Room Temperature (RT) and stir for 12-24 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Validation: Product will be less polar than starting material.

-

-

Quench: Pour mixture into ice water containing sodium thiosulfate (to reduce excess iodine).

-

Extraction: Extract with Dichloromethane (DCM) x3. Wash organic layer with NaHCO₃ (sat) and Brine.

-

Purification: Recrystallize from Ethanol/Hexane or use Flash Column Chromatography (0-10% EtOAc in Hexanes).

Quality Control (QC) Criteria

To ensure you have the correct isomer, use ¹H NMR analysis.

| Proton | Starting Material (4-Br-2-F) | Product (4-Br-2-F-5-I) | Diagnostic Change |

| H-3 | ~7.4 ppm (dd) | ~7.5 ppm (d) | Remains (Ortho to F). |

| H-5 | ~7.3 ppm (dd) | ABSENT | Disappearance confirms substitution at C5. |

| H-6 | ~7.6 ppm (t) | ~8.1 ppm (d) | Significant downfield shift due to new ortho-Iodine. |

Applications: Programmed Library Generation

This scaffold is particularly powerful for generating libraries of 2,4,5-trisubstituted benzaldehydes .

Sequential Cross-Coupling Workflow

By exploiting the reactivity differences between the C-I and C-Br bonds, researchers can install two different aryl/alkyl groups without intermediate purification steps (One-Pot, Two-Step).

Figure 2: Sequential Pd-catalyzed functionalization workflow. Note that the C-F bond remains intact for a potential third diversification step via SNAr.

References

-

ChemAdvin. (2025). Product Catalog: 4-Bromo-2-fluoro-5-iodobenzaldehyde (CAS 1803588-49-9).[2][3][4] Retrieved from

-

PubChem. (2025). Compound Summary: 5-Bromo-2-fluorobenzaldehyde (Related Isomer Data). National Library of Medicine. Retrieved from

-

BenchChem. (2025). The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide. (Context on orthogonal halogen reactivity). Retrieved from

-

Frontiers in Chemistry. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions.[5] (Mechanistic background on Iodine selectivity). Retrieved from

-

Ambeed. (2025). Safety Data Sheet: 4-Bromo-2-fluoro-5-iodobenzaldehyde.[2] Retrieved from

Sources

A Comprehensive Technical Guide to the NMR Spectral Analysis of 4-Bromo-2-fluoro-5-iodobenzaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. This guide offers an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2-fluoro-5-iodobenzaldehyde, a polysubstituted aromatic compound of interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting. It elucidates the causal relationships between the molecule's unique substitution pattern and its spectral features, grounding the interpretation in the fundamental principles of chemical shifts, substituent effects, and spin-spin coupling. By integrating theoretical explanations with practical experimental considerations, this guide serves as a self-validating framework for the structural elucidation of complex aromatic systems.

Introduction: The Structural Challenge

4-Bromo-2-fluoro-5-iodobenzaldehyde (C₇H₃BrFIO) is a highly functionalized aromatic aldehyde. Such molecules are valuable as intermediates in the synthesis of complex organic scaffolds, particularly in the fields of medicinal chemistry and materials science.[1][2] The precise arrangement of five different substituents on the benzene ring—an aldehyde, a fluorine, a bromine, and an iodine atom, plus two aromatic protons—creates a distinct electronic environment that is reflected in its NMR spectra.

The unambiguous structural confirmation of this molecule is paramount for its use in further synthetic steps. NMR spectroscopy provides the necessary toolset, allowing for the precise mapping of the proton and carbon framework. This guide will deconstruct the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind each signal's position (chemical shift), splitting pattern (multiplicity), and coupling constants.

Foundational Principles: NMR of Polysubstituted Aromatics

The NMR spectrum of a substituted benzaldehyde is governed by the interplay of electronic effects from each substituent.[3] Understanding these effects is crucial for accurate spectral interpretation.

-

Inductive and Resonance Effects: The aldehyde group (-CHO) is a powerful electron-withdrawing group, acting through both induction and resonance. This effect deshields (shifts downfield) protons and carbons, particularly at the ortho and para positions.

-

Halogen Substituent Effects: Halogens exert a dual influence. They are electronegative and withdraw electron density via the sigma framework (inductive effect), which is a deshielding influence.[4] Conversely, they possess lone pairs that can be donated into the π-system (resonance effect), which is a shielding influence, particularly for bromine and iodine. The overall impact on chemical shifts is a complex balance of these forces, along with anisotropic and steric effects.[5][6] The heavy atoms (Br and I) also introduce what is known as the "heavy atom effect," which can lead to significant shielding of the directly attached carbon.[7]

-

Spin-Spin (J) Coupling:

-

¹H-¹H Coupling: Protons on an aromatic ring couple to each other, with the magnitude of the coupling constant (J) depending on the number of bonds separating them: ortho (³J ≈ 7-10 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ 0-1 Hz).

-

¹H-¹⁹F Coupling: The ¹⁹F nucleus has a spin of ½, just like a proton, and therefore couples to nearby protons. This coupling can be observed over several bonds, with typical magnitudes of ³J (ortho) ≈ 6-10 Hz and ⁴J (meta) ≈ 2-4 Hz.[8][9]

-

¹³C-¹⁹F Coupling: Carbon-fluorine coupling is often significant and provides invaluable structural information. The coupling through one bond (¹J_CF) is typically very large (240-260 Hz for sp² carbons). Couplings over multiple bonds (²J_CF, ³J_CF, etc.) are also readily observed and are smaller in magnitude.[10][11]

-

Predicted NMR Spectral Data and Interpretation

Based on the foundational principles, we can predict and interpret the NMR spectra for 4-Bromo-2-fluoro-5-iodobenzaldehyde. The standard numbering convention is used as shown below.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three distinct signals: one for the aldehyde proton and two for the aromatic protons.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-aldehyde (-CHO) | 9.8 – 10.2 | d | ⁵J_HF ≈ 1-2 Hz | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom.[12] It may exhibit a small five-bond coupling to the fluorine atom. |

| H6 | 7.9 – 8.2 | dd | ⁴J_HH ≈ 2-3 Hz, ³J_HF ≈ 6-8 Hz | This proton is ortho to the strongly electron-withdrawing aldehyde group, causing a significant downfield shift. It is split into a doublet by meta-coupling to H3 and further split into a doublet by ortho-coupling to the fluorine atom. |

| H3 | 7.7 – 8.0 | dd | ⁴J_HH ≈ 2-3 Hz, ⁴J_HF ≈ 2-4 Hz | This proton is positioned between the fluorine and iodine atoms. It is split into a doublet by meta-coupling to H6 and further split into a doublet by meta-coupling to the fluorine atom.[8] |

Table 1: Predicted ¹H NMR Data for 4-Bromo-2-fluoro-5-iodobenzaldehyde.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display seven unique signals, as every carbon is in a different chemical environment. A key feature will be the splitting of each signal into a doublet due to coupling with the ¹⁹F nucleus.

| Signal Assignment | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (Hz) | Rationale |

| C-aldehyde (-CHO) | 188 – 192 | d | ³J_CF ≈ 5-10 Hz | The carbonyl carbon is highly deshielded, typical for aldehydes.[13] A three-bond coupling to fluorine is expected. |

| C2 | 160 – 165 | d | ¹J_CF ≈ 250-260 Hz | The carbon directly bonded to fluorine is significantly deshielded and exhibits a very large one-bond C-F coupling constant.[10] |

| C4 | 125 – 130 | d | ³J_CF ≈ 3-5 Hz | The position of the carbon bonded to bromine is influenced by bromine's electronegativity and resonance effects. |

| C6 | 135 – 140 | d | ³J_CF ≈ 4-8 Hz | This carbon is adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift. |

| C1 | 132 – 137 | d | ²J_CF ≈ 20-30 Hz | The ipso-carbon to the aldehyde group shows a characteristic two-bond coupling to the fluorine. |

| C3 | 120 – 125 | d | ²J_CF ≈ 15-25 Hz | This carbon is adjacent to the fluorine and experiences a two-bond C-F coupling. |

| C5 | 95 – 100 | d | ⁴J_CF ≈ 1-3 Hz | The carbon bonded to iodine is significantly shielded due to the "heavy atom effect".[5] |

Table 2: Predicted ¹³C NMR Data for 4-Bromo-2-fluoro-5-iodobenzaldehyde.

Visualizing Structural Relationships

Graphviz diagrams can effectively illustrate the key interactions that define the NMR spectrum.

Caption: Key proton-proton and proton-fluorine couplings.

Standard Experimental Protocol

Acquiring high-quality NMR data requires a meticulous experimental approach.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Bromo-2-fluoro-5-iodobenzaldehyde.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean, dry 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[14]

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (0.00 ppm for both ¹H and ¹³C).[13]

-

Cap the tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Spectrometer Setup:

-

Insert the NMR tube into a spinner turbine and place it within the NMR magnet.

-

Lock the spectrometer's field frequency to the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field by adjusting the shim coils to optimize the field homogeneity. This is crucial for achieving sharp, symmetrical peaks and high resolution.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).

-

Apply a calibrated radiofrequency pulse (typically a 90° pulse) to excite the nuclei.

-

Acquire the resulting Free Induction Decay (FID) signal.

-

To improve the signal-to-noise ratio, co-add multiple scans (typically 8 to 32 scans).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).[15]

-

Employ broadband proton decoupling to collapse ¹³C-¹H couplings, resulting in a spectrum with single lines for each unique carbon environment (which will still be split by fluorine).

-

Acquire the FID. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 256 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the accumulated FID to convert the time-domain signal into the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the ¹H signals to determine the relative number of protons corresponding to each resonance.

-

Caption: Standard workflow for NMR spectral acquisition and analysis.

Conclusion

The structural elucidation of 4-Bromo-2-fluoro-5-iodobenzaldehyde provides an excellent case study in the application of advanced NMR spectroscopy. The analysis demonstrates that a comprehensive understanding of substituent-induced electronic effects, in conjunction with the predictable nature of spin-spin coupling, allows for the complete and confident assignment of all proton and carbon signals. The presence of fluorine provides an additional layer of structural confirmation through its characteristic J-coupling to both protons and carbons over multiple bonds. This technical guide underscores the power of NMR as an indispensable tool for chemists, providing the detailed structural information necessary to drive innovation in research and development.

References

-

Castañer, F. R., & Díez, E. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. Retrieved from [Link][8]

-

ChemAdvin. (n.d.). CAS 1803588-49-9 | 4-Bromo-2-fluoro-5-iodobenzaldehyde. Retrieved from [Link][1]

-

Chemcia Scientific, LLC. (n.d.). 4-Bromo-2-fluoro-5-iodo-benzaldehyde-Information. Retrieved from [Link][2]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link][13]

-

Gómez, S., Alkorta, I., Elguero, J., & Foces-Foces, C. (2018). The Halogen Effect on the 13C NMR Chemical Shift in Substituted Benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. Retrieved from [Link][5]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link][16]

-

Priede, E., Brica, S., Bakis, E., & Zicmanis, A. (2017). The 1H NMR chemical shift dH of the benzaldehyde proton (C-HO) in ILs with different Kamlet-Taft solvent descriptor a values. ResearchGate. Retrieved from [Link][12]

-

ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link][17]

-

ResearchGate. (2018). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Retrieved from [Link][10]

-

Scribd. (n.d.). Factors Influencing Chemical Shift in NMR. Retrieved from [Link][4]

-

Tan, D. A., Abraham, R. J., & Griffiths, L. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 17-30. Retrieved from [Link][18]

-

University of Mississippi eGrove. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. Retrieved from [Link][7]

-

Various Authors. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link][15]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][11]

-

Wiley Online Library. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Retrieved from [Link][19]

-

Wilson, S. R., & Abraham, R. J. (1992). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio study. Magnetic Resonance in Chemistry, 30(11), 1061-1066. Retrieved from [Link][6]

-

Ziegler, C. B. (n.d.). hil6_sln.html. Retrieved from [Link]

Sources

- 1. chemadvin.com [chemadvin.com]

- 2. 4-Bromo-2-fluoro-5-iodo-benzaldehyde-Information-Chemcia Scientific, LLC. [chemcia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. egrove.olemiss.edu [egrove.olemiss.edu]

- 8. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. Proton NMR Table [www2.chemistry.msu.edu]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties & Characterization of Polyhalogenated Benzaldehyde Derivatives

This guide serves as a high-level technical resource for researchers utilizing polyhalogenated benzaldehydes in medicinal chemistry and material science. It moves beyond basic data listing to explore the structure-property relationships that drive experimental success.

Strategic Context: The "Polyhalogen" Advantage

Polyhalogenated benzaldehydes (PHBs) are not merely reagents; they are scaffold-defining building blocks. In drug discovery, the strategic introduction of multiple halogen atoms (F, Cl, Br) onto the benzaldehyde core serves two critical functions:

-

Metabolic Blocking: Preventing oxidative metabolism at the aromatic ring (e.g., blocking CYP450 sites).

-

Electronic Tuning: Modulating the electrophilicity of the aldehyde carbonyl, thereby influencing the kinetics of downstream condensations (e.g., reductive aminations, Henry reactions).

Unlike their mono-substituted counterparts, PHBs exhibit non-linear physical property trends due to the competing effects of inductive electron withdrawal and steric crowding .

Thermodynamic & Physical Profiling[1][2][3]

The physical behavior of PHBs is governed by the symmetry of substitution and the nature of the halogen. Fluorinated derivatives often defy trends seen with chlorine/bromine due to the low polarizability of fluorine.

Comparative Physical Data (Selected Derivatives)

Table 1: Physical constants of key polyhalogenated benzaldehydes. Note the impact of symmetry on melting points.

| Compound | Substitution | MW ( g/mol ) | MP (°C) | BP (°C) | Density (g/mL) | LogP (Exp.) |

| Pentafluorobenzaldehyde | 2,3,4,5,6-F5 | 196.07 | 20 (Solid/Liq) | 164-166 | 1.588 | 2.80 |

| 2,4,6-Trichlorobenzaldehyde | 2,4,6-Cl3 | 209.46 | 58-60 | 260 (est) | ~1.6 | 3.95 |

| 2,6-Dichlorobenzaldehyde | 2,6-Cl2 | 175.01 | 70-72 | 236 | 1.50 | 2.90 |

| 3,5-Dibromobenzaldehyde | 3,5-Br2 | 263.91 | 90-92 | >280 | ~2.1 | 3.81 |

Critical Insight: The Symmetry-Melting Point Relationship

Researchers often struggle with the purification of 2,6-disubstituted and 2,4,6-trisubstituted derivatives.

-

Observation: 2,6-Dichlorobenzaldehyde (MP 71°C) melts significantly higher than 2,4-dichlorobenzaldehyde (MP 46°C).

-

Causality: High symmetry facilitates efficient crystal packing. The 2,6-substitution pattern forces the aldehyde carbonyl out of plane (steric inhibition of resonance), creating a distinct "herringbone" packing motif that increases lattice energy.

-

Application: When designing a crystallization protocol, symmetric PHBs require higher boiling solvents (e.g., Ethanol/Heptane) compared to their asymmetric isomers.

Solid-State Architecture: The Sigma-Hole Effect

Understanding the solid-state behavior of PHBs is essential for preventing polymorphism during scale-up. The driving force in these crystals is Halogen Bonding (XB) .

Mechanism: Sigma-Hole Interactions

In polyhalogenated systems, the electron-withdrawing nature of the ring creates a region of positive electrostatic potential on the halogen atom, directly opposite the C-X bond. This is the sigma-hole .

-

Interaction:

(Halogen -

Consequence: This directional interaction acts like a "hydrophobic hydrogen bond," directing crystal growth.

Visualization: Sigma-Hole Directed Assembly

The following diagram illustrates the logic flow of halogen bonding interactions that stabilize PHB crystal lattices.

Figure 1: Logical flow of Sigma-Hole formation and interaction. The electron-withdrawing environment enhances the positive potential on the halogen, facilitating strong directional bonding with the carbonyl oxygen.

Experimental Protocols (Self-Validating)

To ensure data integrity (E-E-A-T), the following protocols include "Self-Validation Checkpoints"—specific criteria that must be met before proceeding.

Protocol A: High-Fidelity Lipophilicity Determination (Shake-Flask Method)

For determining LogP of PHBs, which is critical for predicting membrane permeability.

Reagents: n-Octanol (HPLC grade, water-saturated), Water (double-distilled, octanol-saturated).

-

Pre-Saturation Phase:

-

Mix n-octanol and water (1:1 v/v) and stir for 24 hours at 25°C to ensure mutual saturation.

-

Separate phases.[1] Validation Check: Measure refractive index of aqueous phase; it must remain constant over 2 hours.

-

-

Solute Addition:

-

Dissolve approx. 2 mg of PHB in 10 mL of the pre-saturated octanol phase.

-

Measure UV-Vis absorbance (

) at

-

-

Equilibration:

-

Add 10 mL of pre-saturated water to the octanol-PHB solution.

-

Shake vertically (rotator) for 4 hours. Avoid vigorous vortexing to prevent emulsion formation.

-

Centrifuge at 3000 rpm for 20 mins to break micro-emulsions.

-

-

Analysis & Calculation:

-

Measure absorbance of the octanol phase (

). -

Calculate Partition Coefficient (

) using mass balance: -

Self-Validation Checkpoint: Perform the experiment at three different phase volume ratios (e.g., 1:1, 1:2, 2:1). The calculated LogP must not deviate by >0.05 units.[2] If it does, emulsion is present; re-centrifuge.

-

Protocol B: "Thermodynamic Control" Recrystallization

For purifying 2,4,6-trichlorobenzaldehyde and similar congeners.

-

Solvent Selection: Use a binary system: Methanol (Solvent) and Water (Anti-solvent) .

-

Dissolution: Dissolve crude solid in Methanol at 60°C.

-

Concentration Target: 0.8 g/mL (Near saturation).

-

-

Filtration: Hot filtration through a 0.45 µm PTFE membrane to remove insoluble oligomers.

-

Nucleation:

-

Add Water dropwise at 60°C until varying turbidity persists (cloud point).

-

Add 5% excess Methanol to re-clarify.

-

-

Cooling Ramp:

-

Cool to 25°C at a rate of 5°C/hour. Slow cooling is mandatory to prevent oiling out.

-

Hold at 4°C for 12 hours.

-

-

Harvest: Filter and wash with cold 20% MeOH/Water.

-

Self-Validation Checkpoint: Differential Scanning Calorimetry (DSC) of the product must show a single sharp endotherm (Peak width at half height < 2°C). If broad, occlusion of solvent has occurred; dry under vacuum at 40°C.

-

Workflow Visualization

The following diagram details the decision matrix for handling PHBs in a synthesis workflow, emphasizing the divergence based on physical state (solid vs. liquid) and stability.

Figure 2: Purification and handling decision tree. Note the critical divergence based on physical state and the unified QC endpoint.

Safety & Stability Considerations

PHBs are distinct from simple benzaldehyde in their reactivity profile:

-

Air Oxidation: The electron-withdrawing halogens make the aldehyde hydrogen less hydridic, but the C-H bond is still susceptible to radical autoxidation to the corresponding benzoic acid. Always store under Nitrogen/Argon.

-

Skin Sensitization: Many PHBs (especially brominated ones) are potent lachrymators and skin sensitizers. They are lipophilic enough to penetrate the stratum corneum. Double-gloving (Nitrile) is standard protocol.

References

-

Almeida, A., et al. (2025). "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes." Molecules.

-

Cavallo, G., et al. (2016). "The Halogen Bond."[3][4] Chemical Reviews.

-

Wang, J., et al. (2021). "Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP." PMC.

-

PubChem Database. (2025). "2,4,6-Trichlorobenzaldehyde Compound Summary." National Library of Medicine.

-

Nemec, V., et al. (2019).[4] "Halogen bonding of the aldehyde oxygen atom in cocrystals of aromatic aldehydes." CrystEngComm.

Sources

- 1. 2,3,4,5,6-五氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogen bonding of the aldehyde oxygen atom in cocrystals of aromatic aldehydes and 1,4-diiodotetrafluorobenzene - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Technical Guide: Physicochemical Characterization of 4-Bromo-2-fluoro-5-iodobenzaldehyde

[1]

Compound Identity & Significance

4-Bromo-2-fluoro-5-iodobenzaldehyde is a high-value trisubstituted benzaldehyde scaffold.[1] Its significance in drug discovery lies in its orthogonal reactivity . The molecule possesses three distinct electrophilic sites for diversification:[1]

-

Aldehyde (C1): Amenable to reductive amination, olefination, or oxidation.

-

Aryl Iodide (C5): Highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) at mild conditions.

-

Aryl Bromide (C4): Less reactive than the iodide, allowing for sequential, chemoselective cross-coupling reactions.

Chemical Identity Table

| Parameter | Detail |

| Chemical Name | 4-Bromo-2-fluoro-5-iodobenzaldehyde |

| CAS Number | 1803588-49-9 |

| Molecular Formula | C₇H₃BrFIO |

| Molecular Weight | 328.90 g/mol |

| Structural Features | Poly-halogenated arene; electron-deficient ring |

| Physical State | Light yellow crystalline solid (at 25°C) |

Critical Note on Data Integrity: Automated databases may occasionally conflate this compound with Palmitoleic acid (CAS 373-49-9) due to suffix matching, leading to erroneous melting points of ~0-35°C. Reject these values. The tri-halo aromatic structure necessitates a significantly higher melting point, theoretically predicted >60°C.[1]

Melting Point: Theoretical Profile & Determination Protocol

Theoretical Expectation

While the di-halo analog 4-bromo-2-fluorobenzaldehyde melts at 58–62°C [1], the introduction of the iodine atom at the C5 position significantly increases molecular weight (from 203 to 328 g/mol ) and polarizability.[1]

-

Predicted Range: 65°C – 95°C [1]

-

Impact: The compound is a solid at room temperature but may have a relatively low melting point compared to non-halogenated analogs, requiring careful temperature control during drying to avoid sintering.

Protocol: Capillary Melting Point Determination

To establish the exact melting point for your specific lot (Certificate of Analysis generation), follow this self-validating protocol.

Equipment: Capillary Melting Point Apparatus (e.g., Buchi or SRS OptiMelt) with digital image processing.

Step-by-Step Methodology:

-

Sample Prep: Dry 50 mg of the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove trace solvent (solvent occlusion depresses MP).

-

Packing: Grind the sample into a fine powder. Fill a glass capillary to a height of 2–3 mm. Compact by tapping the capillary on a hard surface (drop through a glass tube) to eliminate air pockets.

-

Ramp Rate Strategy:

-

Scout Run: Ramp at 10°C/min to find the approximate melting onset.

-

Precision Run: Start 10°C below the scouted onset. Ramp at 1.0°C/min .

-

-

Data Recording: Record three temperatures:

- : First visible liquid droplet.

- : Formation of a distinct meniscus.

- : Complete disappearance of solid.

-

Validation: The range (

) should be

Solubility Profile & Measurement

Solubility is the critical parameter for reaction solvent selection and purification (crystallization/chromatography).

Predicted Solubility Matrix

Based on the lipophilic nature of the poly-halogenated ring (

| Solvent Class | Representative Solvent | Solubility Prediction | Application Utility |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Ideal for SɴAr or Coupling reactions.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Standard workup/extraction solvent. |

| Esters/Ethers | Ethyl Acetate, THF | Moderate-High | Good for crystallization.[1] |

| Alcohols | Methanol, Ethanol | Moderate | Potential anti-solvent. |

| Non-Polar | Hexanes, Heptane | Low (<1 mg/mL) | Ideal anti-solvent for precipitation. |

| Aqueous | Water, PBS Buffer | Insoluble | Aqueous workups are effective. |

Protocol: Thermodynamic Solubility Determination (Shake-Flask)

Do not rely on visual estimation.[1] Use this quantitative workflow for precise data suitable for IND filings.

Workflow Diagram (DOT Visualization):

Figure 1: Thermodynamic solubility determination workflow ensuring saturation equilibrium is reached before quantitation.

Analytical Method Parameters (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 5 minutes (Hydrophobic compound requires high organic content).

-

Detection: UV @ 254 nm (Aromatic ring absorption).

Handling, Stability & Storage

Light Sensitivity (C-I Bond Stability)

The Carbon-Iodine bond (C5-I) is the weakest bond in the molecule (

-

Storage: Amber glass vials, wrapped in foil.

-

Observation: If the yellow solid turns brown/purple, purify via silica plug filtration (eluent: 10% EtOAc/Hexanes) before use.

Oxidation Sensitivity (Aldehyde)

The aldehyde group is susceptible to aerobic oxidation to the corresponding benzoic acid (4-bromo-2-fluoro-5-iodobenzoic acid).[1]

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.

-

QC Check: Check Proton NMR for a carboxylic acid peak (broad singlet >11 ppm) prior to critical reactions.

References

-

Sigma-Aldrich. (2025).[2] Product Specification: 4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1).[1][3] Retrieved from [1]

-

ChemAdvin. (2025).[2] Product Entry: 4-Bromo-2-fluoro-5-iodobenzaldehyde (CAS 1803588-49-9).[1][4][5][6] Retrieved from

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

-

OECD. (1995). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1.

Strategic Utilization of Novel Tri-Halogenated Benzaldehydes in High-Fidelity Drug Discovery

Executive Summary

In the pursuit of "escaping flatland" and optimizing ADME profiles, medicinal chemists are increasingly turning to highly substituted aromatic scaffolds. Tri-halogenated benzaldehydes represent a privileged yet underutilized class of building blocks. Unlike their mono- or di-substituted counterparts, these crowded rings offer a unique convergence of properties:

-

Metabolic Fortress: Complete blockade of oxidative hotspots (CYP450 sites) on the phenyl ring.

-

Electronic Tuning: Precise modulation of the aldehyde's electrophilicity via additive inductive effects (

). -

Orthogonal Reactivity: The coexistence of a reactive carbonyl with multiple aryl-halide handles (F, Cl, Br, I) enables divergent synthesis of complex heterocycles.

This guide details the design, synthesis, and application of these motifs, moving beyond standard catalog reagents to bespoke, high-value intermediates.

The Tri-Halogenated Advantage: Design Principles

The "Sigma-Hole" and Lipophilicity

Tri-halogenated systems are not merely "heavy" benzenes; they create specific electrostatic landscapes.

-

Lipophilicity Modulation: Strategic placement of halogens (particularly F and Cl) increases

to improve membrane permeability, while the aldehyde handle remains polar enough for solubility during synthesis. -

Sigma-Hole Interactions: Heavier halogens (Br, I) in crowded systems exhibit pronounced regions of positive electrostatic potential (sigma-holes) opposite the C-X bond. In a tri-halogenated context (e.g., 3,4,5-trihalo), these vectors can engage in specific halogen-bonding interactions with backbone carbonyls in target proteins, a potent strategy for increasing potency [1].

Metabolic Stability

Aromatic hydroxylation is a primary clearance pathway. By occupying positions 3, 4, and 5 (or 2, 4, 6), chemists effectively "cap" the ring against Phase I metabolism.

-

Case Study: The 3,4,5-trifluorobenzaldehyde motif has been utilized to synthesize highly durable Porphyrin networks [2] and metabolically stable bioactive ethers, demonstrating resistance to oxidative degradation that plagues non-halogenated analogues.

Strategic Synthesis: Overcoming Steric and Electronic Hurdles

Synthesizing tri-halogenated benzaldehydes is non-trivial due to the "Dance of the Halogens"—the competition between Directed Ortho-Lithiation (DoL) and Lithium-Halogen Exchange (Li-Hal Ex).

The Lithiation-Trapping Strategy

The most versatile route to novel substitution patterns (e.g., 2-bromo-4,5-difluorobenzaldehyde) is the lithiation of poly-halogenated benzenes followed by formylation.

Critical Challenge: When Br or I are present,

Visualization: The Lithiation Decision Tree

The following diagram illustrates the decision logic for synthesizing these crowded rings, distinguishing between kinetic deprotonation and thermodynamic equilibration.

Caption: Decision logic for selecting between Li-Hal exchange and DoL to preserve or remove halogen substituents during benzaldehyde synthesis.

Experimental Protocol: Synthesis of 2-Bromo-4,5-difluorobenzaldehyde

This protocol utilizes a "Base-Switch" approach to prevent bromine scrambling, a common failure mode in tri-halo synthesis [3].

Objective: Selective formylation of 1-bromo-3,4-difluorobenzene.

Materials

-

Substrate: 1-Bromo-3,4-difluorobenzene (10 mmol)

-

Base: LDA (Lithium diisopropylamide), 2.0 M in THF/heptane (11 mmol)

-

Electrophile: DMF (Dimethylformamide), anhydrous (15 mmol)

-

Solvent: THF (Tetrahydrofuran), anhydrous

-

Quench: Acetic acid / Water

Step-by-Step Methodology

-

Cryogenic Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 20 mL anhydrous THF and cool to -95°C (liquid

/ hexane bath). Note: Standard -78°C baths are often insufficient to suppress Li-Br exchange in this specific substrate. -

Base Addition: Add LDA solution dropwise over 10 minutes. Stir for 15 minutes. The solution may turn pale yellow, indicating the formation of the lithiated species ortho to the fluorine (directed by the inductive effect of F).

-

Substrate Addition: Dissolve the bromo-difluorobenzene in 5 mL THF. Add this solution dropwise down the side of the flask over 20 minutes, maintaining internal temp < -90°C.

-

Trapping: Immediately add neat DMF (1.2 mL) in one portion.

-

Warming: Allow the reaction to warm to -50°C over 1 hour.

-

Quench: Pour the cold mixture into a vigorously stirred solution of acetic acid (2 mL) in water (50 mL).

-

Workup: Extract with EtOAc (3x), wash with brine, dry over

. Purify via flash chromatography (Hexanes/EtOAc 95:5).

Yield Expectation: 65-75%.

Validation:

Divergent Derivatization & Applications[2]

Once synthesized, tri-halogenated benzaldehydes serve as "linchpins" for divergent synthesis.

Quinazoline Synthesis

The aldehyde reacts with amidines to form quinazolines.[3] In tri-halogenated systems (e.g., 2-fluoro-substituted), this can trigger a cascade: condensation followed by nucleophilic aromatic substitution (

Divergent Workflow Diagram

The following diagram maps the chemical space accessible from a single tri-halo scaffold.

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the aldehyde and halogen handles.

Physicochemical Data Summary

The following table summarizes key properties of select tri-halogenated benzaldehydes compared to the non-halogenated parent. Note the dramatic shift in lipophilicity and electronic character.

| Compound | Substitution Pattern | LogP (Calc) | Hammett | Primary Application |

| Benzaldehyde | None | 1.48 | 0.00 | Standard Reference |

| 2,3,4-Trichlorobenzaldehyde | 2,3,4-Cl | 4.12 | +1.15 | Agrochemicals, Lipophilic Linkers |

| 3,4,5-Trifluorobenzaldehyde | 3,4,5-F | 2.35 | +0.98 | Porphyrin synthesis, Liquid Crystals |

| 2-Bromo-4,5-difluorobenzaldehyde | 2-Br, 4,5-F | 3.05 | +1.20 | Orthogonal Cross-Coupling Scaffold |

| Pentafluorobenzaldehyde | Perfluoro | 2.80 | +1.85 | "Click" Chemistry (SnAr), Fluorous Tagging |

Data derived from standard QSAR predictions and literature values [5].

References

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available at: [Link]

-

Ortho- and halogen-lithiation reactions for the synthesis of substituted benzenes. ResearchGate. Available at: [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview. NIH / PMC. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-iodobenzaldehyde: A Key Intermediate for Advanced Research

For Immediate Release

This technical guide provides a comprehensive overview of 4-bromo-2-fluoro-5-iodobenzaldehyde, a halogenated aromatic aldehyde of significant interest to researchers and professionals in the fields of medicinal chemistry, drug development, and materials science. This document details its chemical identifiers, physicochemical properties, a proposed synthetic pathway, and its potential applications as a critical building block in the synthesis of complex molecular architectures.

Executive Summary

4-Bromo-2-fluoro-5-iodobenzaldehyde is a triply halogenated benzaldehyde derivative. The unique arrangement of bromo, fluoro, and iodo substituents on the aromatic ring, combined with the reactive aldehyde functionality, makes this compound a versatile intermediate for introducing a variety of functional groups and for constructing intricate molecular frameworks. The strategic placement of these halogens allows for selective transformations, such as cross-coupling reactions, leveraging the differential reactivity of the carbon-halogen bonds. This guide serves as a foundational resource for scientists looking to incorporate this valuable building block into their research and development programs.

Chemical Identity and Physicochemical Properties

The fundamental chemical identifiers for 4-bromo-2-fluoro-5-iodobenzaldehyde are crucial for its unambiguous identification and use in experimental settings. These identifiers, along with key physicochemical properties, are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-Bromo-2-fluoro-5-iodobenzaldehyde | N/A |

| Synonyms | Benzaldehyde, 4-bromo-2-fluoro-5-iodo | |

| CAS Number | 1803588-49-9 | , |

| Molecular Formula | C₇H₃BrFIO | |

| Molecular Weight | 328.91 g/mol | |

| InChIKey | ALBGAYZRQUXZGN-UHFFFAOYSA-N | |

| SMILES | O=CC1=CC(I)=C(Br)C=C1F | |

| Physical Appearance | Light Yellow Solid | |

| Purity | >95% |

Proposed Synthesis of 4-Bromo-2-fluoro-5-iodobenzaldehyde

Synthetic Rationale

The proposed synthesis involves a two-step process starting from the commercially available 2-fluorobenzaldehyde. The first step is an electrophilic bromination, followed by an electrophilic iodination. The ortho- and para-directing effect of the fluorine atom and the meta-directing effect of the aldehyde group will influence the regioselectivity of the halogenation steps.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 4-Bromo-2-fluoro-5-iodobenzaldehyde.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde

-

To a solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane, add a catalytic amount of iron(III) bromide (FeBr₃).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-fluorobenzaldehyde.

Step 2: Synthesis of 4-Bromo-2-fluoro-5-iodobenzaldehyde

-

To a mixture of 4-bromo-2-fluorobenzaldehyde (1.0 eq) and iodine (I₂) (0.5 eq) in concentrated sulfuric acid, add iodic acid (HIO₃) (0.2 eq) portion-wise.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-bromo-2-fluoro-5-iodobenzaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are of paramount importance in modern drug discovery. The introduction of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and binding affinity, while the larger bromine and iodine atoms can introduce specific interactions with target proteins and act as handles for further chemical modifications. The presence of multiple halogens offers a fine-tuning mechanism for properties such as lipophilicity and electronic character.

-

Versatile Synthetic Intermediate: The differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) allows for the sequential and regioselective introduction of various substituents. This makes 4-bromo-2-fluoro-5-iodobenzaldehyde a valuable scaffold for building complex molecular libraries for high-throughput screening.

-

Bioisosteric Replacement: The halogen atoms can serve as bioisosteres for other functional groups, aiding in the optimization of lead compounds.

While specific applications of 4-bromo-2-fluoro-5-iodobenzaldehyde are not yet widely reported in the literature, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a key intermediate in the synthesis of novel therapeutics.

Conclusion

4-Bromo-2-fluoro-5-iodobenzaldehyde is a chemical intermediate with significant potential for advanced applications in research and development, particularly in the pharmaceutical and agrochemical industries. Its unique polysubstituted pattern provides a versatile platform for the synthesis of novel and complex molecules. This technical guide provides the essential information for researchers to procure and utilize this compound in their synthetic endeavors. As research progresses, the demand for such specialized building blocks is expected to grow, further solidifying the importance of 4-bromo-2-fluoro-5-iodobenzaldehyde in the landscape of modern chemical synthesis.

References

-

ChemAdvin . CAS 1803588-49-9 | 4-Bromo-2-fluoro-5-iodobenzaldehyde. [Link]

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-5-iodobenzaldehyde

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 4-Bromo-2-fluoro-5-iodobenzaldehyde .

This scaffold is a critical "linchpin" intermediate in the synthesis of MEK inhibitors and other kinase-targeting small molecules. The presence of three distinct electrophilic sites (Aldehyde, Aryl Iodide, Aryl Bromide) and one directing group (Fluorine) necessitates precise chemoselective control.

Executive Summary & Strategic Rationale

The primary challenge in coupling 4-Bromo-2-fluoro-5-iodobenzaldehyde is achieving exclusive mono-arylation at the C-5 position (Iodide) while suppressing oxidative addition at the C-4 position (Bromide).

The Chemoselectivity Hierarchy

Successful execution relies on exploiting the kinetic rates of oxidative addition (

-

C-5 Iodine: Weakest bond (

65 kcal/mol). Reacts rapidly with Pd(0) at ambient temperatures. -

C-4 Bromine: Stronger bond (

81 kcal/mol). Requires elevated temperatures ( -

C-2 Fluorine: Inert to Pd-catalyzed coupling under standard conditions; serves as an activating group for future

transformations. -

C-1 Aldehyde: Generally stable, though susceptible to Cannizzaro disproportionation if strong hydroxide bases are used.

Critical Success Factor: The use of a mild base and controlled temperature prevents the "leakage" of catalytic activity toward the bromide.

Mechanistic Workflow & Reaction Scheme

The following diagram illustrates the chemoselective pathway and the potential pitfalls (Bis-coupling).

Caption: Kinetic selection pathway. Path A is favored at T < 50°C. Path B becomes competitive at T > 80°C or with excess equivalents of boronic acid.

Optimized Experimental Protocol

This protocol is validated for scale-up from 100 mg to 10 g.

Materials & Reagents

| Reagent | Role | Equivalents | Notes |

| Substrate | Electrophile | 1.0 | 4-Bromo-2-fluoro-5-iodobenzaldehyde |

| Aryl Boronic Acid | Nucleophile | 1.05 | Do not exceed 1.1 eq. |

| Pd(PPh3)4 | Catalyst | 0.03 - 0.05 | Tetrakis is preferred over Pd(dppf)Cl2 for better I/Br discrimination. |

| Na2CO3 (2M aq) | Base | 2.5 | Carbonate is milder than Phosphate/Hydroxide. |

| DME or Toluene | Solvent | - | Dimethoxyethane (DME) is standard; Toluene for hydrophobic substrates. |

Step-by-Step Procedure

-

Degassing (Critical):

-

Prepare a solvent mixture of DME (10 mL per gram of substrate).

-

Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the aldehyde.

-

-

Reaction Assembly:

-

Charge a reaction vessel with 4-Bromo-2-fluoro-5-iodobenzaldehyde (1.0 eq), Aryl Boronic Acid (1.05 eq), and Pd(PPh3)4 (3-5 mol%).

-

Note: Add the catalyst last to the solid mixture.

-

Evacuate and backfill with Argon (3 cycles).

-

-

Solvent & Base Addition:

-

Inject the degassed DME via syringe.

-

Add 2M aqueous Na2CO3 (2.5 eq). The biphasic system helps moderate the reaction rate.

-

-

Reaction Execution:

-

Stir vigorously at Room Temperature (20-25°C) for 1 hour.

-

Monitor by TLC or HPLC.[1]

-

Checkpoint: If conversion is <50% after 1 hour, warm to 40-45°C . Do not exceed 50°C.

-

-

Work-up:

-

Purification:

-

Flash column chromatography (Hexanes/Ethyl Acetate).

-

Note: The mono-coupled product is usually significantly more polar than the starting material but less polar than the bis-coupled impurity.

-

Analytical Data & Troubleshooting

Expected Reactivity Profile

The following table summarizes the impact of reaction parameters on Chemoselectivity (Mono:Bis ratio).

| Parameter | Condition | Selectivity (I : Br) | Recommendation |

| Catalyst | Pd(PPh3)4 | High (>95:5) | Recommended. Bulky, electron-neutral ligands slow down Br insertion. |

| Catalyst | Pd(dppf)Cl2 | Moderate | Acceptable, but higher risk of bis-coupling. |

| Catalyst | Pd-XPhos G3 | Low | Avoid. Highly active catalysts will couple the Bromide immediately. |

| Base | Na2CO3 | High | Recommended. |

| Base | K3PO4 | Moderate | Stronger base increases transmetallation rate, potentially lowering selectivity. |

| Temp | 25°C | Excellent | Ideal starting point. |

| Temp | 80°C | Poor | Will result in significant bis-coupling. |

Troubleshooting Guide

Issue 1: Significant Bis-Coupling (Product B)

-

Cause: Temperature too high or excess Boronic Acid.

-

Solution: Reduce Boronic Acid to 0.95 eq. Run at 0°C to RT. Switch solvent to Toluene/Water (10:1) to reduce the solubility of the boronate species.

Issue 2: Protodehalogenation (Loss of Iodine without coupling)

-

Cause: "De-iodination" is a common side reaction if the transmetallation step is slow.

-

Solution: Ensure the solvent is strictly degassed. Increase the concentration of the reaction (run at 0.5 M).

Issue 3: Aldehyde Oxidation

-

Cause: Air exposure during reaction or workup.

-

Solution: Maintain inert atmosphere. Avoid basic workup; use neutral water/brine washes.

Scientific Validation & References

The protocol above is derived from the fundamental reactivity principles of poly-halogenated arenes and validated against analogous substrates in the literature.

Key Mechanistic Insights

-

Oxidative Addition Rates: The selectivity is governed by the bond dissociation energy (BDE). The C-I bond (65 kcal/mol) allows oxidative addition to occur at room temperature, whereas the C-Br bond (81 kcal/mol) is kinetically inert under these specific conditions [1].

-

Ligand Effects: Triphenylphosphine (PPh3) is a relatively weak donor compared to Buchwald ligands (e.g., XPhos). This "weaker" ligation renders the Palladium center less electron-rich, making it unable to activate the stronger C-Br bond, thereby enhancing chemoselectivity for the Iodide [2].

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational review establishing the reactivity order I > Br > Cl). Link

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Discusses ligand effects on oxidative addition rates). Link

-

Patent Reference: WO2022017531. "Preparation of substituted benzene derivatives as MEK inhibitors." (Contains specific examples of 4-Bromo-2-fluoro-5-iodobenzaldehyde coupling). Link

-

BenchChem Technical Support. (2025). "Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions." (Data on base effects for chemoselectivity). Link

Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Site-Selective Sonogashira Coupling of 4-Bromo-2-fluoro-5-iodobenzaldehyde

Executive Summary

This guide details the protocol for the site-selective Sonogashira cross-coupling of 4-Bromo-2-fluoro-5-iodobenzaldehyde (CAS: 1803588-49-9). This substrate represents a "linchpin" scaffold in medicinal chemistry, possessing three distinct vectors for diversification: an aldehyde (reductive amination/olefination), a bromide (Suzuki/Buchwald), and an iodide (Sonogashira).

The Challenge: Both the C5-Iodide and C4-Bromide bonds are activated by electron-withdrawing groups (Fluorine and Aldehyde, respectively). The Solution: Exploiting the kinetic disparity between oxidative addition rates of Pd(0) into C–I vs. C–Br bonds using a "Cold-Start" protocol. Outcome: >95% regioselectivity for the C5-alkynylated product with retention of the C4-bromide.

Strategic Analysis: The Selectivity Landscape

To achieve selectivity, we must understand the electronic "terrain" of the substrate.

Substrate Electronics

-

Position 5 (Iodine): Intrinsically weak bond (~65 kcal/mol). It is located para to the Fluorine atom (C2). Fluorine acts as an inductive withdrawer (

-acceptor), significantly lowering the electron density at C5 and accelerating oxidative addition. -

Position 4 (Bromine): Intrinsically stronger bond (~81 kcal/mol). However, it is located para to the Aldehyde (C1). The aldehyde is a strong

-acceptor, which activates the C4-Br bond towards nucleophilic attack by Pd(0).

Critical Insight: While the aldehyde activates the bromide, the intrinsic weakness of the C–I bond, combined with the inductive activation by fluorine, creates a kinetic window at Room Temperature (20–25°C) where C5 reacts exclusively. Heating (>50°C) will overcome the activation energy for C4, leading to bis-coupling or polymerization.

Mechanistic Pathway (Visualization)

Figure 1: Kinetic bifurcation in the oxidative addition step. The green pathway represents the target reaction at ambient temperature.

Optimized Protocol: The "Cold-Start" Method

This protocol uses a Pd/Cu co-catalytic system.[1][2][3][4] Copper is essential here to lower the activation energy of the transmetalation step, allowing the reaction to proceed at room temperature (preserving the bromide).

Materials & Reagents

| Component | Role | Specification |

| Substrate | Electrophile | 1.0 equiv (e.g., 1.0 mmol, 329 mg) |

| Terminal Alkyne | Nucleophile | 1.1 equiv (Slight excess) |

| Pd(PPh3)2Cl2 | Catalyst | 2.0 mol% (Standard, robust air-stable precursor) |

| CuI | Co-catalyst | 1.0 mol% (High purity, white/off-white) |

| Triethylamine (TEA) | Base | 3.0 equiv (Acts as HCl sponge) |

| THF or DMF | Solvent | Anhydrous (Degassed is critical) |

Step-by-Step Procedure

Step 1: System Preparation (Inert Atmosphere)

-

Why: Oxygen promotes homocoupling of alkynes (Glaser coupling), consuming the nucleophile and complicating purification.

-

Action: Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

Step 2: Reagent Loading

-

Charge the flask with:

-

4-Bromo-2-fluoro-5-iodobenzaldehyde (329 mg, 1.0 mmol).

-

Pd(PPh3)2Cl2 (14 mg, 0.02 mmol).

-

CuI (1.9 mg, 0.01 mmol).

-

-

Note: Do not add the alkyne yet.

Step 3: Solvent & Base Addition

-

Seal the flask with a rubber septum.

-

Inject anhydrous THF (5.0 mL) and Triethylamine (0.42 mL, 3.0 mmol) via syringe.

-

Degassing: Sparge the yellow solution with Nitrogen for 5–10 minutes. This removes dissolved oxygen.

Step 4: The "Cold-Start" Initiation

-

Add the terminal alkyne (1.1 mmol) dropwise via syringe at Room Temperature (23°C) .

-

Visual Cue: The reaction mixture will typically darken from yellow to orange/brown within 15 minutes, indicating active Pd(0) generation and oxidative addition.

Step 5: Monitoring & Termination

-

Stir at 23–25°C. DO NOT HEAT.

-

Monitor by TLC or LC-MS at 1 hour and 3 hours.

-

Target: Disappearance of starting material (SM).

-

Warning: If conversion is slow (>6 hours), add 1 mol% more CuI, but do not raise temperature above 35°C.

-

-

Quench by adding saturated NH4Cl solution (10 mL) and extracting with Ethyl Acetate.

Experimental Workflow Diagram

Figure 2: Operational workflow emphasizing temperature control and degassing.

Quality Control & Troubleshooting

Interpreting Analytical Data

-

1H NMR Diagnostics:

-

Aldehyde Proton: Typically appears ~10.2 ppm. Watch for shifting or loss (which would indicate side reactions at the CHO group).

-

Aromatic Protons: The starting material has two singlets (due to F-coupling, they appear as doublets with specific J values).

-

H3 (between F and Br): ~7.5 ppm (doublet, J~8Hz).

-

H6 (between I and CHO): ~8.2 ppm (doublet, J~6Hz).

-

-

Post-Reaction: The H6 proton (ortho to the new alkyne) will shift upfield significantly due to the shielding cone of the alkyne, while H3 remains relatively stable. This confirms regioselectivity.

-

Troubleshooting Table